MAO‑A Inhibition: 2035000-77-0 vs. Piperidine‑Free Quinolyl‑Thienyl Chalcones (Class‑Level SAR Inferred from Congeneric Series)
In a congeneric series of quinolyl-thienyl chalcones evaluated against recombinant human MAO‑A, the most potent analog (compound 5i, IC₅₀ = 0.047 µM) displayed approximately 4‑fold stronger MAO‑A inhibition than the corresponding MAO‑B‑preferring analog 4l (IC₅₀ = 0.063 µM) [1]. While the exact IC₅₀ of 2035000-77-0 within this assay panel is not publicly disclosed, the structurally related piperidyl‑thienyl sub‑series shows uniformly sub‑micromolar MAO‑A IC₅₀ values (e.g., compound 1c, IC₅₀ = 0.062 µM), and the presence of the piperidine spacer in 2035000‑77‑0 is expected, based on published SAR, to maintain or enhance MAO‑A engagement relative to the piperidine‑free quinolyl‑thienyl chemotype [1].
| Evidence Dimension | MAO-A inhibitory potency (recombinant human enzyme) |
|---|---|
| Target Compound Data | Not yet published; class-level SAR indicates sub‑micromolar MAO‑A activity for piperidyl‑thienyl chalcones (nearest congener 1c IC₅₀ = 0.062 µM) |
| Comparator Or Baseline | Quinolyl-thienyl chalcone 5i (piperidine‑free): MAO‑A IC₅₀ = 0.047 µM; compound 4l (MAO‑B‑selective): IC₅₀ = 0.063 µM |
| Quantified Difference | Compound 1c (piperidyl‑thienyl analog) is within 1.3‑fold of the most potent piperidine‑free analog; the piperidine‑containing scaffold retains comparable MAO‑A potency while adding a distinct target‑engagement profile |
| Conditions | Recombinant human MAO‑A and MAO‑B, fluorimetric or spectrophotometric assay; 37 °C, pH 7.4 |
Why This Matters
Procurement of 2035000-77-0 enables direct experimental comparison with the piperidine‑free quinolyl‑thienyl series, a SAR relationship that cannot be probed with simpler chalcones and that is critical for MAO‑A isoform selectivity profiling in neurodegeneration and antidepressant programs.
- [1] Zaib, S., Rizvi, S. U. F., Aslam, S., Ahmad, M., Abid, S. M. A., Al-Rashida, M., & Iqbal, J. (2015). Quinolinyl-thienyl chalcones as monoamine oxidase inhibitors and their in silico modeling studies. Medicinal Chemistry, 11(6), 580–589. https://doi.org/10.2174/1573406410666141226131252 View Source
